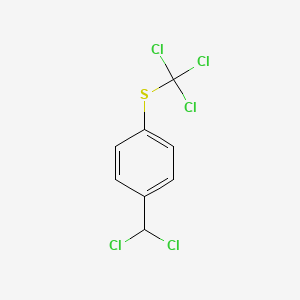

P-Trichloromethylthiobenzal chloride

Description

Contextualization within Organochlorine Chemistry

Organochlorine chemistry is a broad field focused on organic compounds containing at least one carbon-chlorine bond. wikipedia.orgthermofisher.com This class includes a wide array of structures, from simple chlorinated solvents to complex pesticides and polymers. wikipedia.org Halogenated organosulfur aromatic compounds, such as P-Trichloromethylthiobenzal chloride, are a distinct subgroup within this domain.

The introduction of a sulfur atom to an organochlorine structure significantly modifies its chemical properties. While typical organochlorides are known for their relative stability and use as solvents or insulators, the presence of a sulfur linkage introduces a site of varied reactivity. wikipedia.org Sulfur can exist in multiple oxidation states (e.g., thioether, sulfoxide (B87167), sulfone), each conferring different electronic and steric properties to the molecule. nih.govmdpi.com This versatility distinguishes these compounds from their sulfur-free organochlorine counterparts, opening up different pathways for synthetic modification and creating molecules with novel applications.

The trichloromethylthio (-SCCl3) group, in particular, is a key feature in certain agrochemicals, where its reactivity is crucial to the compound's biological activity. nih.govresearchgate.net This functional group's behavior is governed by the interplay between the electron-withdrawing chlorine atoms and the sulfur atom's ability to engage in various chemical transformations. researchgate.net

Significance of Organosulfur Motifs in Synthetic Transformations

Organosulfur-containing compounds are fundamental building blocks in organic synthesis. nih.gov The sulfur atom, with its available lone pairs of electrons and ability to expand its valence shell, can participate in a wide range of chemical reactions. nih.govmdpi.com This makes organosulfur motifs valuable intermediates in the construction of complex molecules, including pharmaceuticals and materials. nih.govnih.gov

Key transformations involving organosulfur compounds include:

Nucleophilic and Electrophilic Reactions: Sulfur-containing groups can act as both nucleophiles (e.g., thiols, thioethers) and electrophiles (e.g., after oxidation to sulfoxides or sulfones), allowing for diverse bond-forming strategies. acs.org

Oxidation and Reduction: The sulfur center can be readily oxidized (to sulfoxides and sulfones) or reduced, providing a chemical handle to tune the electronic properties of a molecule. mdpi.com

Stabilization of Intermediates: Sulfur can stabilize adjacent carbanions or carbocations, facilitating reactions that would otherwise be difficult.

Disulfide Exchange: The formation and cleavage of disulfide bonds (S-S) are critical in biochemistry and are utilized in synthetic chemistry for dynamic covalent chemistry and the synthesis of unsymmetrical disulfides. acs.org

The trichloromethylthio group (-SCCl3) itself is a potent electrophile and can react with nucleophiles, often leading to the formation of thiophosgene (B130339), a highly reactive intermediate. nih.govresearchgate.net This reactivity is central to the biological function of certain fungicides containing this moiety. researchgate.netacs.org

Overview of Benzal Chloride Analogues in Chemical Research

Benzal chloride (C6H5CHCl2) is an organic compound where a dichloromethyl group is attached to a benzene (B151609) ring. wikipedia.orgnih.gov It and its analogues are important intermediates in organic synthesis, primarily serving as precursors to benzaldehydes. This conversion is typically achieved through hydrolysis, often in the presence of a base. wikipedia.org

C6H5CHCl2 + H2O → C6H5CHO + 2 HCl wikipedia.org

The reactivity of the dichloromethyl group is influenced by the other substituents on the aromatic ring. Electron-withdrawing groups, such as the p-trichloromethylthio group in this compound, can deactivate the ring towards electrophilic aromatic substitution but may influence the reactivity of the benzylic position. quora.com

Benzal chloride analogues are used in the synthesis of various products, including dyes, pharmaceuticals, and perfumes. wikipedia.orgnih.gov The dichloromethyl group is a versatile functional handle; for instance, treatment of benzal chloride with sodium can produce stilbene. wikipedia.org The synthesis of these analogues can be achieved through methods like the free-radical chlorination of substituted toluenes or the chloromethylation of aromatic compounds, although the latter may require harsh conditions for deactivated rings. wikipedia.orggoogle.com

Interactive Data Table for this compound

The following table summarizes key chemical data for the subject compound.

| Property | Value |

| IUPAC Name | 1-(dichloromethyl)-4-(trichloromethylthio)benzene |

| CAS Number | 4187-61-5 guidechem.com |

| Molecular Formula | C8H5Cl5S guidechem.com |

| Molecular Weight | 306.46 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(Cl)Cl)SC(Cl)(Cl)Cl |

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl5S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-(dichloromethyl)-4-(trichloromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H5Cl5S/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H |

InChI Key |

IEYVFLVZQPCASY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)SC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for P Trichloromethylthiobenzal Chloride

Strategies for the Construction of the Benzal Chloride Moiety

The formation of the benzal chloride (dichloromethyl) group on an aromatic ring is a critical transformation. This can be achieved through the direct conversion of an aldehyde, the halogenation of a methyl group, or via pathways involving nucleophilic substitution.

Direct Chlorination Approaches of Aryl Aldehydes

The direct conversion of an aryl aldehyde to the corresponding benzal chloride is a direct and efficient method. This transformation involves the replacement of the carbonyl oxygen with two chlorine atoms. Reagents commonly employed for this purpose are strong chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).

When an aryl aldehyde, such as a substituted benzaldehyde (B42025), is treated with phosphorus pentachloride, a vigorous reaction typically ensues, yielding the geminal dichloride, phosphorus oxychloride (POCl₃), and hydrogen chloride (HCl). youtube.com The reaction mechanism involves the initial nucleophilic attack of the aldehyde's carbonyl oxygen onto the phosphorus atom of PCl₅, leading to an intermediate that subsequently eliminates POCl₃ and undergoes substitution by chloride ions to form the dichloromethyl group. youtube.comresearchgate.net

Thionyl chloride can also be used, often with gradual addition and cooling to control the reaction, which produces sulfur dioxide and hydrogen chloride as byproducts. researchgate.net The reaction of benzaldehyde with SOCl₂ proceeds to completion, and the resulting benzal chloride can be purified by distillation after a workup procedure to remove unreacted aldehyde. researchgate.net

| Reagent | Substrate | Product | Conditions | Yield |

| Phosphorus Pentachloride (PCl₅) | Aryl Aldehyde | Aryl Dichloromethane | Varies, often heating | Good |

| Thionyl Chloride (SOCl₂) | Benzaldehyde | Benzal Chloride | Gradual addition, cooling | Good |

This table presents generalized data for the direct chlorination of aryl aldehydes.

Halogenation of Aryl Methyl Substrates

A widely used industrial method for synthesizing benzal chlorides is the free-radical halogenation of the corresponding methyl-substituted arene. rsc.org For the synthesis of p-trichloromethylthiobenzal chloride, this would involve the chlorination of p-(trichloromethylthio)toluene. This process is typically carried out by introducing chlorine gas into the boiling toluene (B28343) derivative while irradiating with UV light. nih.gov

The UV light initiates the reaction by causing the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). nih.gov These radicals then abstract a hydrogen atom from the methyl group of the toluene derivative, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen chloride (HCl). This benzyl radical then reacts with another molecule of Cl₂ to form the benzyl chloride and a new chlorine radical, which continues the chain reaction. quora.com The reaction can proceed further to replace a second hydrogen, yielding the desired benzal chloride. Control of the reaction conditions, particularly the stoichiometry of chlorine, is crucial to prevent further chlorination to the benzotrichloride. rsc.org

Alternative reagents to chlorine gas include sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide or azo-bis-isobutyronitrile (AIBN). researchgate.net This method can offer better control and milder conditions compared to the direct use of chlorine gas.

| Reagent | Initiator | Substrate | Product | Yield |

| Chlorine (Cl₂) | UV Light | p-Chlorotoluene | p-Chlorobenzyl chloride | ~65% |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN/Benzoyl Peroxide | Toluene | Benzal Chloride | ~75% |

This table provides representative examples of free-radical halogenation of aryl methyl substrates. researchgate.netnih.gov

Nucleophilic Substitution Routes to Dichloromethyl Groups

The formation of a dichloromethyl group directly from an aldehyde via a classic nucleophilic substitution pathway is mechanistically complex. Standard Sₙ1 or Sₙ2 reactions are not directly applicable to the carbonyl carbon of an aldehyde for this transformation. However, the reactions with chlorinating agents like phosphorus pentachloride can be viewed through the lens of a process initiated by nucleophilic action.

Synthesis of the Trichloromethylthio (-SCCl₃) Functional Group

The introduction of the trichloromethylthio group onto an aromatic ring is a key step in forming the target compound's precursor. This can be accomplished through either electrophilic or radical pathways.

Electrophilic Sulfenylation Reactions

Electrophilic aromatic substitution (SₑAr) is a fundamental strategy for functionalizing aromatic rings. wikipedia.orglibretexts.org The synthesis of aryl trichloromethyl sulfides can be envisioned through a Friedel-Crafts-type reaction. nih.gov In this approach, the aromatic ring acts as a nucleophile, attacking a potent sulfur-centered electrophile.

The electrophile required for this transformation is the trichloromethylsulfenyl cation ([SCCl₃]⁺) or a polarized complex that behaves as its equivalent. This can be generated in situ from trichloromethanesulfenyl chloride (ClSCCl₃), also known as perchloromethyl mercaptan. askfilo.com In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the Lewis acid would coordinate to the chlorine atom of ClSCCl₃. masterorganicchemistry.comlibretexts.org This coordination polarizes the S-Cl bond, making the sulfur atom highly electrophilic and facilitating the attack by the aromatic ring. The reaction proceeds through a standard SₑAr mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity and yield the aryl trichloromethyl sulfide (B99878). wikipedia.orgmasterorganicchemistry.com

| Electrophile Source | Catalyst | Aromatic Substrate | Product |

| Trichloromethanesulfenyl Chloride (ClSCCl₃) | Lewis Acid (e.g., AlCl₃) | Benzene (B151609) or substituted arene | Aryl trichloromethyl sulfide |

This table outlines the components for the electrophilic aromatic substitution to form aryl trichloromethyl sulfides.

Radical Pathways for S-CCl₃ Bond Formation

Radical-mediated reactions offer an alternative route for the formation of C-S bonds. These pathways typically involve the generation of an aryl radical, which then reacts with a suitable sulfur-containing species.

One common method for generating aryl radicals is from aryl diazonium salts. rsc.orgnih.gov These salts, upon treatment with a reducing agent or under photolytic conditions, can decompose to release nitrogen gas (N₂) and form a highly reactive aryl radical. nih.govrsc.org This aryl radical could then, in principle, react with a source of the trichloromethylthio group to form the desired product.

Alternatively, photochemical methods can be employed. The irradiation of aryl halides can lead to the formation of aryl radicals. beilstein-journals.org These radicals could then be trapped by a trichloromethylthio radical (•SCCl₃) or a precursor. Recent advancements in photoredox catalysis have enabled the formation of C-S bonds under mild conditions, often involving radical-radical coupling mechanisms. For instance, a photocatalyst, upon excitation by visible light, can initiate a single electron transfer (SET) process with an aryl halide or another precursor to generate an aryl radical, which then couples with a sulfur-based radical to form the final product.

| Aryl Radical Precursor | Radical Generation Method | Sulfur Source | Product |

| Aryl Diazonium Salt | Reduction / Photolysis | Trichloromethanethiol or derivative | Aryl trichloromethyl sulfide |

| Aryl Halide | Photolysis / Photoredox Catalysis | Disulfide or Thiol | Aryl sulfide |

This table summarizes potential radical pathways for the formation of aryl-sulfur bonds.

Chlorination of Organosulfur Precursors

A pivotal step in the synthesis of this compound is the exhaustive chlorination of a suitable organosulfur precursor, such as p-thiocresol or its derivatives. The objective is to convert the sulfur-containing group into a trichloromethylthio (-SCCl₃) moiety. This transformation is typically achieved through the use of potent chlorinating agents.

The reaction of a thiophenol with chlorine gas or sulfuryl chloride (SO₂Cl₂) can lead to the formation of a sulfenyl chloride. Subsequent and more forcing chlorination is necessary to achieve the trichloromethylthio group. This process often involves free-radical pathways, which can be initiated by UV light or chemical initiators. The stability of the trichloromethylthio group makes its formation challenging, often requiring harsh reaction conditions that can lead to side reactions, including chlorination of the aromatic ring.

Convergent and Linear Synthesis Pathways for the Integrated Structure

Two primary strategic approaches can be envisioned for the assembly of this compound: a linear, sequential functionalization of a single aromatic starting material, and a convergent approach involving the coupling of two pre-functionalized fragments.

Sequential Functionalization of Aromatic Scaffolds

A linear synthesis would likely commence with a readily available aromatic compound, such as p-chlorotoluene or p-thiocresol. This pathway involves the stepwise introduction and modification of the necessary functional groups on the benzene ring.

One potential linear route begins with p-thiocresol. The first phase would involve the protection of the thiol group, followed by the free-radical chlorination of the methyl group to form the benzal chloride moiety (-CHCl₂). Subsequent deprotection and exhaustive chlorination of the thiol would yield the final product. The challenge in this approach lies in the chemoselectivity of the chlorination steps and the compatibility of the functional groups at each stage.

Alternatively, starting with p-chlorotoluene, a nucleophilic substitution reaction could be employed to introduce a sulfur-containing group, such as a thioacetate, which can then be hydrolyzed to the corresponding thiophenol. This intermediate would then undergo chlorination of the methyl group and the thiol to afford the target molecule.

Coupling Reactions Involving Pre-functionalized Fragments

One fragment could be p-dichloromethylphenylboronic acid, and the second could be a trichloromethylthio-containing species. A transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could then be employed to form the carbon-sulfur bond, yielding this compound. The synthesis of the trichloromethylthio fragment presents a significant challenge, as these compounds are often unstable.

Another convergent strategy could involve the reaction of a p-dichloromethylphenyllithium or Grignard reagent with a sulfur donor, followed by chlorination. The success of this approach would depend on the stability of the organometallic reagent and its reactivity towards the sulfur electrophile.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions, including the choice of catalysts and solvents.

Role of Lewis Acids and Radical Initiators in Chlorination

The chlorination steps in the synthesis of this compound can proceed through either electrophilic or free-radical mechanisms, each facilitated by different types of catalysts.

Lewis Acids in Electrophilic Chlorination: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to catalyze the electrophilic chlorination of aromatic rings. researchgate.net While ring chlorination is generally an undesirable side reaction in the synthesis of the target compound, controlled chlorination of a thiophenol precursor might be a viable route. The Lewis acid polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine atom and promoting its attack on the electron-rich aromatic ring.

Radical Initiators in Free-Radical Chlorination: The chlorination of the methyl group to form the benzal chloride moiety, and the exhaustive chlorination of the sulfur group to the trichloromethylthio group, typically proceed via free-radical chain reactions. masterorganicchemistry.com These reactions are initiated by the homolytic cleavage of the chlorine molecule, which can be achieved by exposure to UV light or by the use of a radical initiator. masterorganicchemistry.com Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. google.comrsc.org These initiators decompose upon heating to generate radicals that can abstract a hydrogen atom from the methyl group or facilitate the chlorination at the sulfur atom.

The choice of initiator and its concentration can significantly impact the reaction rate and the distribution of chlorinated products.

Solvent Effects and Reaction Selectivity

The solvent in which a chlorination reaction is conducted can have a profound effect on its rate and selectivity. masterorganicchemistry.com For free-radical chlorinations, non-polar, inert solvents are generally preferred to avoid side reactions with the solvent itself.

Traditionally, chlorinated solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) have been used for radical chlorinations. acsgcipr.org However, due to their toxicity and environmental impact, alternative solvents are increasingly being explored. acsgcipr.org A range of other non-polar solvents, such as cyclohexane (B81311) and heptane, can also be employed. acsgcipr.org

The polarity of the solvent can influence the stability of radical intermediates and transition states, thereby affecting the selectivity of the chlorination process. For instance, in the chlorination of toluene derivatives, the use of aromatic solvents can lead to the formation of solvent-radical complexes, which can alter the reactivity and selectivity of the chlorine radical. masterorganicchemistry.com

Below is an interactive data table summarizing the impact of different solvents on the selectivity of benzylic chlorination, which is a key transformation in the synthesis of this compound.

The following table illustrates the effect of various catalysts on the yield of chlorination reactions relevant to the synthesis of the target compound.

High-Yield and Atom-Economical Synthetic Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific high-yield or atom-economical synthetic protocols for the compound this compound. This suggests that the synthesis of this particular molecule may not be widely reported or may be relegated to specialized, proprietary processes that are not publicly documented.

General synthetic strategies for analogous aryl thioethers often involve the coupling of an aryl halide or another activated aromatic precursor with a suitable sulfur-containing nucleophile. In the context of this compound, a plausible, though not explicitly documented, synthetic route could involve the reaction of a p-substituted benzal chloride derivative with a source of the trichloromethylthio group.

For instance, a potential, albeit unconfirmed, approach could be the reaction between p-chlorobenzal chloride and trichloromethanesulfenyl chloride under conditions that promote electrophilic aromatic substitution or a related coupling mechanism. However, without experimental data, it is impossible to ascertain the feasibility, yield, or atom economy of such a reaction.

The development of high-yield and atom-economical syntheses is a central theme in modern organic chemistry, aiming to maximize the incorporation of starting materials into the final product while minimizing waste. Key principles of atom economy, as conceptualized by Barry Trost, emphasize the importance of addition reactions and catalytic processes over stoichiometric reactions that generate significant byproducts.

While general methodologies for the atom-economical formation of carbon-sulfur bonds exist, such as transition-metal-catalyzed cross-coupling reactions or thiol-ene "click" chemistry, their specific application to the synthesis of this compound has not been described in the available literature. These modern synthetic methods often offer significant advantages in terms of efficiency and waste reduction compared to more traditional approaches.

Further research and development would be necessary to establish a synthetic protocol for this compound and subsequently optimize it to meet the criteria of being high-yield and atom-economical. Such an endeavor would likely involve screening various catalysts, solvent systems, and reaction conditions to identify an efficient and sustainable pathway to this complex molecule.

Chemical Reactivity and Mechanistic Investigations of P Trichloromethylthiobenzal Chloride

Reactivity of the Benzal Chloride (-CHCl₂) Group

The benzal chloride group is a geminal dihalide attached to a benzylic carbon. This structural feature is central to its reactivity, which is influenced by the stability of potential carbocation intermediates and the steric environment around the reaction center.

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2)

The benzylic position of the benzal chloride group makes it susceptible to nucleophilic substitution. The reaction can proceed through either an Sɴ1 or an Sɴ2 mechanism, with the operative pathway being dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

In an Sɴ1-type mechanism , the initial step involves the departure of a chloride ion to form a resonance-stabilized α-chlorobenzyl carbocation. The presence of the electron-withdrawing trichloromethylthio group at the para position would likely destabilize this carbocation, making the Sɴ1 pathway less favorable compared to unsubstituted benzal chloride. However, in polar, protic solvents and with weakly basic nucleophiles, this pathway may still be accessible.

Conversely, a concerted Sɴ2-type mechanism involves the direct attack of a nucleophile on the benzylic carbon with the simultaneous expulsion of a chloride ion. This pathway is favored by strong, less sterically hindered nucleophiles and polar aprotic solvents. Given the potential electronic destabilization of the carbocation intermediate, the Sɴ2 mechanism is a plausible pathway for nucleophilic substitution in p-Trichloromethylthiobenzal chloride.

| Nucleophile | Expected Product | Reaction Type |

|---|---|---|

| H₂O | p-Trichloromethylthiobenzaldehyde | Hydrolysis |

| ROH | p-Trichloromethylthiobenzaldehyde dialkyl acetal | Alcoholysis |

| CN⁻ | p-Trichloromethylthiophenylmalononitrile | Cyanation |

Elimination Reactions to Form Vinylidene Chlorides

In the presence of a strong, non-nucleophilic base, benzal chlorides can undergo elimination reactions. This typically proceeds via an E2 mechanism, where the base abstracts a proton from the benzylic carbon, leading to the formation of a carbon-carbon double bond and the expulsion of a chloride ion. A second elimination can then occur to yield a vinylidene chloride. For this compound, treatment with a strong base like sodium amide or potassium tert-butoxide would be expected to yield the corresponding substituted styrene (B11656) derivative.

Carbene and Carbenoid Generation Pathways

The geminal dihalide structure of the benzal chloride group provides a pathway for the generation of carbenes or carbenoids. Treatment with a strong base can lead to α-elimination, where a proton is abstracted from the benzylic carbon, followed by the loss of a chloride ion from the same carbon to form a phenylchlorocarbene. This highly reactive intermediate can then participate in various cycloaddition and insertion reactions. Alternatively, reaction with certain organometallic reagents can generate carbenoid species, which exhibit similar reactivity to carbenes but with modified selectivity.

Transformations Involving the Trichloromethylthio (-SCCl₃) Group

The trichloromethylthio group is known for its electrophilic character at the sulfur atom and the lability of the S-CCl₃ bond under certain conditions. This functional group is a key component in several commercial fungicides, and its reactivity is central to their mode of action.

Thioalkylation and Thiocarboxylation Reactions

While the -SCCl₃ group is not a typical alkylating agent, the electrophilic sulfur atom can be susceptible to attack by strong nucleophiles. However, reactions directly involving the transfer of the trichloromethylthio group (thioalkylation) are not commonly reported for compounds of this type. More prevalent is the reactivity of the CCl₃ moiety.

Cleavage and Rearrangement of the S-CCl₃ Moiety

The S-CCl₃ bond is known to be susceptible to cleavage, particularly in the presence of nucleophiles such as thiols. This reactivity is the basis for the biological activity of many fungicides containing this group. The reaction with thiols is thought to proceed via nucleophilic attack on the sulfur atom, leading to the displacement of the trichloromethyl group and the formation of a disulfide. The released trichloromethyl anion can then undergo further reactions.

In some cases, the cleavage of the S-CCl₃ bond can lead to the formation of highly reactive intermediates like thiophosgene (B130339) (CSCl₂). This can occur through a process initiated by nucleophilic attack, followed by the elimination of chloride ions. Thiophosgene is a potent electrophile and can react with a variety of nucleophiles.

| Reagent | Potential Intermediate | Final Product Type |

|---|---|---|

| Thiols (e.g., R-SH) | - | Disulfides |

| Strong Nucleophiles | Thiophosgene (CSCl₂) | Thioureas, etc. |

Oxidation and Reduction Chemistry of the Sulfur Center

The sulfur atom in this compound, present in a thioether-like linkage (-S-), is susceptible to oxidation and reduction reactions, which can significantly alter the electronic properties of the molecule. Research into analogous aryl polyhaloalkyl sulfides provides insight into the expected reactivity of this functional group.

Oxidation:

The oxidation of the sulfur center in aryl trichloromethyl sulfides typically proceeds in a stepwise manner to form the corresponding sulfoxide (B87167) and then the sulfone. These reactions require potent oxidizing agents due to the deactivating effect of the electron-withdrawing trichloromethyl group. Common oxidants used for similar transformations include hydrogen peroxide, often in the presence of an acid catalyst or in a specialized solvent like trifluoroacetic acid, which enhances the electrophilicity of the oxidant. researchgate.netrsc.org

The reaction pathway can be summarized as:

Oxidation to Sulfoxide: Ar-SCCl₃ + [O] → Ar-S(O)CCl₃

Oxidation to Sulfone: Ar-S(O)CCl₃ + [O] → Ar-S(O₂)CCl₃

Achieving selectivity for the sulfoxide can be challenging, as over-oxidation to the more stable sulfone is common, especially under harsh conditions. rsc.org The choice of oxidant and careful control of reaction parameters such as temperature and stoichiometry are crucial. For instance, studies on aryl trifluoromethyl sulfides have shown that using hydrogen peroxide in trifluoroacetic acid can selectively yield sulfoxides, as the solvent activates the H₂O₂ while deactivating the resulting sulfoxide towards further oxidation. rsc.orgresearchgate.net

| Starting Moiety | Oxidizing Agent (Example) | Intermediate Product | Final Product |

|---|---|---|---|

| Aryl Trichloromethyl Sulfide (B99878) (Ar-SCCl₃) | H₂O₂ / Trifluoroacetic Acid | Aryl Trichloromethyl Sulfoxide (Ar-S(O)CCl₃) | Aryl Trichloromethyl Sulfone (Ar-S(O₂)CCl₃) |

Reduction:

The reduction of the sulfur center in its oxidized forms (sulfone or sulfoxide) back to the sulfide is a chemically demanding process. Aryl sulfones are known to be highly resistant to reduction. psu.edu Powerful reducing agents are necessary to cleave the strong sulfur-oxygen bonds. Reagent systems like lithium aluminum hydride (LiAlH₄) combined with titanium tetrachloride (TiCl₄) have been shown to be effective for the reduction of various sulfones to their corresponding sulfides under relatively vigorous conditions. psu.edu Direct reduction of the sulfide group itself is not a typical reaction under standard reducing conditions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. wikipedia.org However, the reactivity of the ring and the orientation of incoming electrophiles are heavily influenced by the two substituents already present: the benzal chloride (-CHCl₂) group and the trichloromethylthio (-SCCl₃) group.

Both the benzal chloride and trichloromethylthio groups are strongly electron-withdrawing due to the high electronegativity of the chlorine atoms. This withdrawal of electron density occurs primarily through the inductive effect (-I effect).

Benzal Chloride Group (-CHCl₂): Analogous to the benzyl (B1604629) chloride (-CH₂Cl) group, which is considered deactivating, the presence of two chlorine atoms in the benzal chloride group significantly depletes electron density from the benzylic carbon and, by extension, from the aromatic ring. askfilo.com Groups that withdraw electron density from the ring deactivate it towards electrophilic attack and are typically meta-directors. libretexts.orgsavemyexams.com The -CHCl₂ group is therefore classified as a deactivating, meta-directing group.

Trichloromethylthio Group (-SCCl₃): The -SCCl₃ group also functions as a potent deactivating group. The three chlorine atoms on the methyl group create a strong inductive pull, making the entire substituent highly electron-withdrawing. Like other groups with strong -I effects (e.g., -CF₃, -NO₂), the -SCCl₃ group directs incoming electrophiles to the meta position. libretexts.org

In this compound, these two groups are situated para to one another. Since both are meta-directors, they work in concert to direct any incoming electrophile to the positions that are meta to both. These are the two equivalent carbons ortho to the benzal chloride group (and meta to the trichloromethylthio group).

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Benzal Chloride (-CHCl₂) | -I (Strongly Electron-Withdrawing) | Deactivating | Meta |

| Trichloromethylthio (-SCCl₃) | -I (Strongly Electron-Withdrawing) | Deactivating | Meta |

Due to the presence of two strong deactivating groups, the aromatic ring of this compound is significantly less reactive than benzene (B151609). Consequently, forcing conditions are required to achieve nitration, sulfonation, or halogenation.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For a heavily deactivated ring like this one, high temperatures and/or longer reaction times would be necessary. The nitro group would be directed to the position meta to both existing substituents.

Sulfonation: Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org This reaction is generally reversible. The deactivation of the ring necessitates harsh conditions to introduce the sulfonic acid (-SO₃H) group, which would also substitute at the meta position.

Halogenation: Halogenation (e.g., chlorination or bromination) requires a halogen (Cl₂ or Br₂) and a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the halogen molecule, creating a stronger electrophile needed to react with the deactivated ring. The substitution pattern would again be meta to the existing groups.

| Reaction | Typical Reagents | Expected Product Position | Relative Reactivity |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Ortho to -CHCl₂ (Meta to both) | Much lower than benzene |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Ortho to -CHCl₂ (Meta to both) | Much lower than benzene |

| Chlorination | Cl₂ / FeCl₃ | Ortho to -CHCl₂ (Meta to both) | Much lower than benzene |

Radical Chemistry and Photochemical Transformations

The multiple carbon-chlorine (C-Cl) and sulfur-carbon (S-C) bonds in this compound are potential sites for radical reactions, particularly when initiated by ultraviolet (UV) light or chemical radical initiators.

Homolytic cleavage is the process where a covalent bond breaks, and each fragment retains one of the originally shared electrons, forming two radicals. The energy required for this process is the bond dissociation energy (BDE).

C-Cl Bond Cleavage: The C-Cl bonds in both the -CHCl₂ and -SCCl₃ groups are susceptible to homolytic cleavage upon photolysis (absorption of UV light). Benzylic C-Cl bonds, such as those in the -CHCl₂ group, are generally weaker than vinylic or aryl C-Cl bonds and are known to cleave under radical conditions. jove.com Similarly, the C-Cl bonds in the trichloromethyl group can be cleaved. This process generates a chlorine radical (Cl•) and a carbon-centered radical.

R-CHCl₂ + hν → R-CHCl• + Cl•

R-SCCl₃ + hν → R-SCCl₂• + Cl•

S-C Bond Cleavage: The sulfur-carbon bonds are also potential sites for homolytic cleavage. The S-CCl₃ bond, in particular, may be cleaved to form an arylthiyl radical (ArS•) and a trichloromethyl radical (•CCl₃). The stability of the resulting radicals is a key factor in determining the likelihood of a particular bond cleavage event. The trichloromethyl radical is relatively stable, making this a plausible fragmentation pathway.

The generation of radicals through the homolytic cleavage of C-Cl or S-C bonds can initiate a cascade of subsequent reactions, often proceeding through a radical chain mechanism. The synthesis of benzal chloride from toluene (B28343) via photo-chlorination is itself a classic example of a free-radical chain reaction. wikipedia.orgwikipedia.org

Starting with this compound, photo-irradiation could lead to various transformations. For example, a generated carbon-centered radical could participate in:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent molecule, leading to a reduction product.

Dimerization: Two carbon-centered radicals could combine to form a new carbon-carbon bond, leading to dimerization.

Addition to Alkenes: If present, the radical could add across a double bond, initiating a polymerization or addition reaction.

A potential photo-induced radical chain process could involve the initial cleavage of a C-Cl bond, followed by propagation steps where the generated radical reacts with a neutral molecule to form a new product and another radical, which continues the chain. Such processes are highly dependent on the specific reaction conditions, including the wavelength of light, the solvent, and the presence of other reagents. Studies on related chloroalkanes have demonstrated that photoinduced C-Cl activation can be a viable pathway for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Reaction Mechanism Elucidation Through Kinetic and Isotopic Studies

Determination of Rate-Limiting Steps

No published research data is available to determine the rate-limiting steps in reactions involving this compound. Kinetic studies, which measure reaction rates under various conditions (e.g., concentration, temperature), are essential for identifying the slowest step in a reaction mechanism, and this information is not present in the available literature for this compound.

Transition State Analysis and Reaction Coordinate Profiling

There is no information available from experimental or computational studies regarding the transition state analysis or reaction coordinate profiling for reactions of this compound. Such analyses, which are crucial for understanding the energy changes that occur during a reaction and for characterizing the high-energy transition state, have not been reported for this specific molecule.

Spectroscopic Characterization and Advanced Structural Elucidation of P Trichloromethylthiobenzal Chloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Data

Advanced NMR techniques are pivotal for the definitive structural assignment of organic molecules. However, specific NMR data for p-trichloromethylthiobenzal chloride is not available in the searched scientific literature.

¹H, ¹³C, and Multi-nuclear NMR for Definitive Structural Assignment

In the absence of experimental data, a theoretical analysis can predict the expected NMR spectra. A ¹H NMR spectrum would be anticipated to show signals corresponding to the aromatic protons and the proton of the benzal chloride group. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically 7-8 ppm), with their exact chemical shifts and coupling constants influenced by the electron-withdrawing nature of the attached groups. The single proton of the dichloromethyl group would be expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent chlorine atoms.

Similarly, a ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. This would include the carbons of the benzene (B151609) ring, the carbon of the dichloromethyl group, and the carbon of the trichloromethylthio group. The chemical shifts would provide crucial information about the electronic environment of each carbon atom.

Dynamic NMR Studies of Conformational Dynamics

Dynamic NMR studies could provide insights into the conformational dynamics of this compound, such as the rotation around the C-S and C-C single bonds. These studies typically involve acquiring NMR spectra at different temperatures to observe changes in signal shape and chemical shifts, which can be used to determine the energy barriers for conformational exchange processes. No such studies have been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation: A Theoretical Outlook

High-resolution mass spectrometry is a powerful technique for validating the molecular formula of a compound by providing a highly accurate mass measurement. nih.gov For this compound (C8H5Cl5S), the theoretical exact mass can be calculated.

Fragmentation Pathway Analysis

The fragmentation pattern in a mass spectrum provides a fingerprint of a molecule's structure. While no experimental mass spectrum for this compound is available, predictable fragmentation pathways would likely involve the loss of chlorine atoms, the cleavage of the C-S bond, and the fragmentation of the benzal chloride group. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Isotopic Pattern Matching for Chlorine and Sulfur

A key feature in the mass spectrum of a molecule containing multiple chlorine and sulfur atoms is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), while sulfur has several isotopes, with ³²S (95.02%) and ³⁴S (4.21%) being the most abundant. mdpi.com The presence of five chlorine atoms in this compound would result in a complex and distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments. The relative intensities of these isotopic peaks can be calculated and would serve as a crucial tool for confirming the number of chlorine and sulfur atoms in the molecule and its fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The vibrational modes of this compound are expected to be a composite of the vibrations from the p-substituted benzene ring, the benzal chloride group (-CHCl2), and the trichloromethylthio group (-SCCl3).

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its distinct structural components. The trichloromethylthio group (-SCCl3) is anticipated to show strong absorption bands related to C-Cl stretching vibrations. In similar chlorinated organic compounds, these stretching modes are typically observed in the range of 650-850 cm⁻¹. The C-S stretching vibration of the thioether linkage is expected to appear in the region of 600-780 cm⁻¹.

For the benzal chloride moiety, the C-H stretching of the methine group is expected around 2850-3000 cm⁻¹, and the C-Cl stretching vibrations would also fall within the 600-800 cm⁻¹ range, likely overlapping with the signals from the -SCCl3 group. The p-substituted benzene ring will give rise to characteristic bands for C-H stretching above 3000 cm⁻¹, and C=C stretching within the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, indicative of the 1,4-disubstitution pattern, are expected in the 800-860 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -SCCl₃ | C-Cl Stretch | 650 - 850 |

| -CHCl₂ | C-Cl Stretch | 600 - 800 |

| Ar-S-C | C-S Stretch | 600 - 780 |

| Ar-H | C-H Stretch | 3000 - 3100 |

| -CHCl₂ | C-H Stretch | 2850 - 3000 |

| Ar C=C | Ring Stretch | 1400 - 1600 |

The rotational freedom around the Ar-S and S-C bonds in this compound suggests the possibility of multiple stable conformers in the gas phase or in solution. These different conformations would likely give rise to distinct, albeit potentially overlapping, vibrational signatures. By analyzing the FT-IR and Raman spectra, particularly at low temperatures to resolve rotational isomers, it would be possible to identify the predominant conformer and potentially characterize the conformational equilibrium.

Computational studies on related organosulfur compounds have shown that the dihedral angles between the aromatic ring and the sulfur-containing substituent can significantly influence the vibrational frequencies of certain modes. Therefore, a detailed analysis of the experimental spectra, in conjunction with theoretical calculations (e.g., Density Functional Theory), would be crucial for a thorough conformational analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, we can infer its likely solid-state structure from crystallographic data of analogous molecules.

The molecular geometry of this compound in the solid state would be dictated by the hybridization of its constituent atoms and steric effects. The benzene ring is expected to be planar. The C-S-C bond angle of the thioether group is typically around 100-105°, influenced by the steric bulk of the trichloromethyl and p-chlorobenzal groups.

The bond lengths can be estimated based on typical values for similar bonds. The C-S bonds in aromatic thioethers are generally in the range of 1.75-1.85 Å. The C-Cl bonds in the trichloromethyl group would be approximately 1.76-1.78 Å, while those in the benzal chloride group would be slightly longer, around 1.79-1.81 Å, due to the influence of the sp³-hybridized carbon attached to the aromatic ring. The C-C bonds within the aromatic ring would exhibit lengths intermediate between single and double bonds, typically around 1.39 Å.

Table 2: Predicted Solid-State Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | 1.75 - 1.85 Å |

| C-Cl (in -SCCl₃) Bond Length | 1.76 - 1.78 Å |

| C-Cl (in -CHCl₂) Bond Length | 1.79 - 1.81 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-S-C Bond Angle | 100 - 105° |

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. Given the presence of multiple chlorine atoms, halogen bonding (C-Cl···Cl-C or C-Cl···S interactions) is expected to play a significant role in the supramolecular assembly. These interactions, where a region of positive electrostatic potential on one chlorine atom is attracted to a region of negative potential on another atom, are known to influence the packing of chlorinated organic molecules.

Computational and Theoretical Investigations of P Trichloromethylthiobenzal Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or unstudied compound like p-trichloromethylthiobenzal chloride, these methods would be the first step in characterizing its electronic nature.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure dictates a molecule's reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity.

For this compound, one would anticipate that the electron-withdrawing nature of the trichloromethylthio (-SCCl₃) and benzal chloride (-CHCl₂) groups would lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap. This would suggest a susceptibility to nucleophilic attack.

Charge distribution analysis, typically visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. It is expected that the chlorine atoms in both side chains and the sulfur atom would exhibit negative partial charges, while the carbon atoms attached to them would be electrophilic (possessing positive partial charges).

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds This table is illustrative and based on general chemical principles, not on published data.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -9.24 | -1.15 | 8.09 |

| Benzal Chloride | Data not available | Data not available | Data not available |

Molecular Orbital Analysis and Bonding Characteristics

A detailed molecular orbital analysis would reveal how the atomic orbitals of the constituent atoms combine to form the bonding and antibonding orbitals of the entire molecule. This would provide insights into the nature of the chemical bonds. For instance, the interaction between the sulfur 3p orbitals and the carbon 2p orbitals of the trichloromethyl and phenyl groups would be of particular interest in understanding the stability and reactivity of the -SCCl₃ moiety. The delocalized π-system of the benzene ring would also be a central feature of the molecular orbitals.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be used to guide experimental studies or to confirm the identity of a synthesized compound. Techniques like Time-Dependent Density Functional Theory (TD-DFT) could predict the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. Furthermore, calculations can predict the vibrational frequencies that would be observed in Infrared (IR) and Raman spectroscopy, corresponding to the stretching and bending of the various bonds within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei could also be calculated to aid in structural elucidation.

Density Functional Theory (DFT) for Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the reactivity of molecules by modeling their electronic density.

Computational Modeling of Reaction Pathways and Transition States

DFT calculations can be used to map out the potential energy surface for a given chemical reaction. This allows for the identification of the most likely reaction pathways, including the structures of any intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. For this compound, reactions of interest would include nucleophilic substitution at the benzal chloride carbon and potential reactions involving the trichloromethylthio group.

Energetics of Substitution, Elimination, and Rearrangement Processes

By calculating the energies of the reactants, transition states, and products, DFT can provide the activation energies and reaction enthalpies for various chemical processes.

Substitution: The primary reaction anticipated for the benzal chloride moiety is nucleophilic substitution, where the chlorine atoms are replaced by other functional groups. Computational modeling could determine the favorability of Sₙ1 versus Sₙ2 mechanisms.

Elimination: Under basic conditions, elimination of HCl from the benzal chloride group to form a double bond is a possible side reaction. The energetics of this pathway could be compared to substitution to predict the major product under different reaction conditions.

Rearrangement: The possibility of molecular rearrangements, though perhaps less likely for this specific structure, could also be investigated. DFT can determine the energy barriers for such processes to assess their feasibility.

Table 2: Hypothetical Reaction Energetics for this compound This table is for illustrative purposes and does not represent published experimental or computational data.

| Reaction Type | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Substitution | This compound + OH⁻ | P-Trichloromethylthiobenzaldehyde + 2Cl⁻ | Data not available | Data not available |

Solvent Models and Environmental Effects on Reactivity

The reactivity of chemical compounds is significantly influenced by the solvent environment. Computational chemistry provides powerful tools to model these interactions and predict how a molecule like this compound will behave in different media. Solvent models in computational chemistry are broadly categorized into implicit and explicit models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the solvation free energy, which in turn can be used to estimate the effect of the solvent on reaction rates and equilibria. For a molecule like this compound, with its polar C-Cl and S-C bonds, a change in solvent polarity would be expected to significantly affect its reactivity. For instance, in a polar solvent, the transition state of a reaction involving charge separation would be stabilized, thus increasing the reaction rate.

Explicit Solvent Models: In contrast, explicit solvent models treat each solvent molecule individually. This approach is computationally more demanding but provides a more detailed picture of the specific interactions between the solute and solvent molecules, such as hydrogen bonding. For this compound, which lacks hydrogen bond donors, interactions with protic solvents would be primarily through dipole-dipole forces.

The environmental effects on the reactivity of this compound are also a key area of computational investigation. Given its structure as an organochlorine compound, its persistence and potential for bioaccumulation are of concern. Solvent models can be employed to predict its partitioning between different environmental compartments, such as water and organic matter.

Data on Solvent Effects on a Related Compound:

To illustrate the magnitude of solvent effects, the following table presents data on the solvolysis of a related compound, benzoyl chloride, in various solvents. While not specific to this compound, these data provide insight into how solvent properties can influence the reaction rates of similar acyl chlorides.

| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis |

| Water | 78.4 | 1 |

| Ethanol | 24.6 | 0.03 |

| Acetone | 20.7 | 0.001 |

| Diethyl ether | 4.3 | < 0.00001 |

| Benzoyl Chloride |

This table is illustrative and based on general principles of solvolysis of acyl chlorides.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound.

Flexibility of the Benzal Chloride and Trichloromethylthio Groups

MD simulations can explore the potential energy surface associated with the rotation around the C-C bond connecting the benzal chloride group to the aromatic ring and the C-S bond of the trichloromethylthio group. It is expected that the rotation of the bulky trichloromethylthio group would be more sterically hindered compared to the benzal chloride group. The simulations can quantify the energy barriers for these rotations and identify the most stable conformations.

The flexibility of these groups is crucial for understanding how the molecule can interact with biological targets or how it might be metabolized.

Interactions with Solvents and Other Chemical Species

MD simulations with explicit solvent molecules can provide a detailed understanding of the solvation shell around this compound. The simulations can reveal the preferred orientation of solvent molecules and the strength of their interactions with different parts of the solute.

For instance, in an aqueous environment, water molecules would be expected to form a structured cage around the non-polar aromatic ring and the trichloromethylthio group, driven by the hydrophobic effect. The more polar benzal chloride group would likely have more direct dipole-dipole interactions with water molecules.

MD simulations can also be used to study the interaction of this compound with other chemical species, such as nucleophiles or potential binding partners in a biological system. By simulating the approach of another molecule, it is possible to map out the interaction landscape and identify favorable binding sites and orientations.

Hypothetical Interaction Energies with Different Solvent Models:

The following table provides hypothetical interaction energies for this compound with different solvent models, illustrating the type of data that can be obtained from MD simulations.

| Solvent | Solvation Free Energy (kcal/mol) | Key Interaction Types |

| Water (Explicit) | -2.5 | Hydrophobic effect, Dipole-dipole |

| Hexane (Explicit) | -5.0 | Van der Waals forces |

| Acetonitrile (B52724) (Implicit) | -4.2 | Dipole-dipole |

| This compound |

This data is hypothetical and for illustrative purposes only.

Derivatization and Functionalization Strategies of P Trichloromethylthiobenzal Chloride

Synthesis of Substituted Benzal Chloride Derivatives

The benzal chloride moiety is a geminal dihalide attached to a benzene (B151609) ring, making the benzylic carbon atom susceptible to various chemical transformations, including nucleophilic substitution and oxidation. fiveable.me The reactivity of this position is enhanced by the adjacent aromatic ring, which can stabilize reaction intermediates through resonance. chemistrysteps.com

Modification of the Benzylic Carbon Atom

The primary modification of the benzylic carbon in p-trichloromethylthiobenzal chloride involves hydrolysis. In the presence of water, the dichloromethyl group can be converted into a formyl group (-CHO), yielding p-(trichloromethylthio)benzaldehyde. This aldehyde serves as a crucial intermediate for further functionalization.

Another significant modification is oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com If the benzal chloride is first hydrolyzed to the corresponding benzaldehyde (B42025), these oxidizing agents can readily convert the aldehyde to a carboxylic acid, forming p-(trichloromethylthio)benzoic acid. Direct oxidation of the benzal chloride group to a carboxyl group is also a potential pathway. wikipedia.org

Table 1: Key Modifications of the Benzylic Carbon

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|---|

| Benzal Chloride (-CHCl₂) | H₂O | Aldehyde (-CHO) | p-(trichloromethylthio)benzaldehyde |

Introduction of Diverse Functionalities at the Benzal Chloride Position

The benzal chloride group is an excellent electrophilic site for introducing a variety of functionalities through nucleophilic substitution reactions. wikipedia.org The two chlorine atoms can be displaced by a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

For instance, reaction with alcohols in the presence of a base typically proceeds via the intermediate aldehyde to form acetals. Similarly, reaction with sodium cyanide can introduce a cyano group, which is a versatile precursor for amines and carboxylic acids. wikipedia.org The hydrolysis of the benzal chloride to an aldehyde is itself a key method for introducing the highly versatile carbonyl functionality. sciencemadness.org

Table 2: Introduction of Functionalities via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group | General Product Structure |

|---|---|---|---|

| Water | H₂O | Aldehyde | Ar-CHO |

| Alcohol | R'OH | Acetal (from aldehyde) | Ar-CH(OR')₂ |

| Carboxylate | R'COO⁻ | Acylal | Ar-CH(OCOR')₂ |

Chemical Transformations of the Trichloromethylthio Group

The trichloromethylthio (-S-CCl₃) group offers a second site for derivatization, primarily centered on the sulfur atom and the attached trichloromethyl moiety. These transformations often require more specific conditions compared to the reactions at the benzylic position.

Formation of Sulfenyl, Sulfinyl, and Sulfonyl Chlorides

The trichloromethylthio group can be converted into various sulfur-halogen compounds through a sequence of reactions. The first step, a chlorinolysis reaction, would be required to cleave the S-CCl₃ bond to form the corresponding p-(dichloromethyl)benzenesulfenyl chloride (Ar-S-Cl). Sulfenyl chlorides are themselves valuable reactive intermediates. wikipedia.org

Once the sulfenyl chloride is formed, it can be subjected to controlled oxidation. Mild oxidation can convert the sulfenyl chloride to a sulfinyl chloride (Ar-SO-Cl). wikipedia.org Further and more vigorous oxidation, for example with nitric acid or a combination of hydrogen peroxide and a catalyst, transforms the sulfinyl chloride into the more stable sulfonyl chloride (Ar-SO₂-Cl). organic-chemistry.orgwikipedia.org Sulfonyl chlorides are important building blocks in organic synthesis, notably for the preparation of sulfonamides and sulfonate esters. organic-chemistry.org

Table 3: Plausible Pathway to Sulfonyl Chloride Derivatives

| Intermediate Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Trichloromethylthio (-S-CCl₃) | Chlorinolysis | Cl₂ | Sulfenyl Chloride (-S-Cl) |

| Sulfenyl Chloride (-S-Cl) | Mild Oxidation | H₂O₂ | Sulfinyl Chloride (-SO-Cl) |

Reactions Leading to Thioesters, Thioethers, and Disulfides

The sulfur atom in the trichloromethylthio group can participate in reactions that lead to the formation of other important sulfur-containing functionalities.

Thioethers: The formation of new thioethers (sulfides) from the parent compound would involve the cleavage of the sulfur-carbon bond of the -S-CCl₃ group. Nucleophilic attack at the sulfur atom could displace the trichloromethanide anion, allowing for the introduction of a new alkyl or aryl group (R'), resulting in the formation of Ar-S-R'. Thiolates (R'S⁻) are excellent nucleophiles for forming thioether bonds by reacting with alkyl halides. masterorganicchemistry.comacsgcipr.org

Disulfides: The synthesis of a disulfide (Ar-S-S-Ar) from a thioether derivative typically involves a reductive coupling mechanism. This would require conditions that facilitate the cleavage of the S-CCl₃ bond and subsequent dimerization of the resulting arylthiol or related intermediate.

Thioesters: Direct conversion to a thioester is less straightforward. It would likely involve a multi-step process, possibly involving the hydrolysis of the trichloromethyl group to a thiocarbonyl or carboxylic acid equivalent, which could then be esterified.

Nucleophilic Attack on the Sulfur-Chlorine Bond

While this compound itself does not possess a sulfur-chlorine bond, its derivative, the p-(dichloromethyl)benzenesulfenyl chloride discussed in section 6.2.1, is highly susceptible to nucleophilic attack. The S-Cl bond in sulfenyl chlorides is polarized, making the sulfur atom electrophilic. wikipedia.org It readily reacts with a wide range of nucleophiles.

For example, reaction with amines (R₂NH) yields sulfenamides (Ar-S-NR₂), while reaction with water or alcohols leads to sulfenic acids (Ar-S-OH) or sulfenate esters (Ar-S-OR'), respectively. wikipedia.org Furthermore, research into the reactivity of trichloromethyl groups has shown that sulfur nucleophiles can attack the chlorine atoms of the CCl₃ group when it is attached to an electron-withdrawing moiety. rsc.orgresearchgate.net This interaction, described as a halogen bond-type interaction, leads to the abstraction of a chlorine atom and can result in the chemical reduction of the trichloromethyl group. rsc.orgresearchgate.net

Table 4: Reactions of the Derived Sulfenyl Chloride

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | R₂NH | Sulfenamide (B3320178) (-S-NR₂) |

| Water | H₂O | Sulfenic Acid (-S-OH) |

| Alcohol | R'OH | Sulfenate Ester (-S-OR') |

Side-Chain Functionalization and Polymerization Precursors

Grafting Reactions for Material Science Applications

There is no available information on grafting reactions involving this compound. This includes a lack of data on methods for grafting this compound onto polymer backbones, the types of materials that could be modified, or the properties that such modifications would impart.

Synthesis of Monomers for Specialty Polymers

No documented methods exist for the synthesis of monomers derived from this compound for the creation of specialty polymers. Research detailing its copolymerization behavior, the characteristics of resulting polymers, or potential applications of such polymers is not present in the available scientific literature.

Due to the absence of research in this specific area, the creation of data tables and a detailed discussion of research findings is not possible.

Applications in Organic Synthesis and Industrial Chemistry

Role as a Synthetic Building Block

The reactivity of p-trichloromethylthiobenzal chloride allows it to serve as a valuable intermediate in the synthesis of various organic compounds. Its utility stems from the distinct chemical behavior of its functional groups, which can be selectively targeted under appropriate reaction conditions.

Precursor for Aromatic Sulfonyl Chlorides and Sulfenamides

While direct conversion pathways are not extensively documented in readily available literature, the trichloromethylthio (-SCCl₃) group, in principle, can be transformed into a sulfonyl chloride (-SO₂Cl) moiety through oxidative chlorination. This transformation is a common strategy for preparing aromatic sulfonyl chlorides from various sulfur-containing precursors. The resulting p-substituted benzal chloride sulfonyl chloride could then serve as a key intermediate for the synthesis of a variety of sulfonamides by reaction with primary or secondary amines. The general reactivity of sulfonyl chlorides with amines is a well-established and robust method for the formation of sulfonamide bonds.

The trichloromethylthio group can also be a precursor to sulfenamides. Reaction of compounds containing the -SCl moiety with amines is a standard method for sulfenamide (B3320178) synthesis. The trichloromethylthio group, upon potential activation, could conceivably react with amines to form the corresponding sulfenamides, although specific examples with this compound are not prominently reported.

Utility in Carbon-Carbon Bond Forming Reactions

The benzal chloride functionality of this compound makes it a candidate for participation in carbon-carbon bond-forming reactions, most notably Friedel-Crafts type alkylations. libretexts.orgchemijournal.comnih.gov In the presence of a Lewis acid catalyst, the dichloromethyl group can act as an electrophile, reacting with electron-rich aromatic compounds to form diarylmethane derivatives. ethz.ch The general mechanism involves the activation of the C-Cl bond by the Lewis acid, generating a carbocationic intermediate that is then attacked by the nucleophilic arene.

While specific studies detailing the Friedel-Crafts reactions of this compound are scarce, the reactivity of the parent compound, benzal chloride, is well-established. researchgate.net It is reasonable to infer that the trichloromethylthio substituent would influence the reactivity and regioselectivity of such reactions due to its electronic and steric properties.

Chemical Reagent in Functional Group Transformations

Beyond its role as a structural precursor, this compound possesses the potential to act as a reagent for specific chemical transformations, owing to the reactive nature of its chlorine-containing functional groups.

Chlorination and Thiomethylation Reagent

The dichloromethyl and trichloromethylthio groups contain reactive chlorine atoms that could potentially be transferred to other molecules, suggesting a role as a chlorinating agent under certain conditions. For instance, compounds with labile chlorine atoms can participate in radical chlorination reactions, often initiated by light or radical initiators. youtube.com However, the use of this compound specifically as a standard chlorinating agent is not a widely documented application. More common chlorinating agents include sulfuryl chloride and N-chlorosuccinimide. google.com

The presence of the trichloromethylthio group also suggests potential applications in thiomethylation reactions. diva-portal.org While not a direct source of a methylthio (-SMe) group, cleavage of the S-CCl₃ bond and subsequent functionalization could, in principle, lead to the introduction of a sulfur-containing moiety onto a substrate.

Source of Reactive Intermediates for Organic Synthesis

The chemical structure of this compound allows for the generation of various reactive intermediates that are valuable in organic synthesis. The benzylic position of the dichloromethyl group can stabilize a positive charge, facilitating the formation of a carbocation in the presence of a Lewis acid. This carbocation can then be trapped by a variety of nucleophiles, forming the basis of its utility in reactions like Friedel-Crafts alkylation.

Furthermore, under radical conditions, homolytic cleavage of the C-Cl or S-Cl (after potential rearrangement or reaction) bonds could generate radical species. These radicals could then participate in a range of synthetic transformations, including addition to alkenes and aromatic substitution reactions. The specific nature of the intermediates formed would be highly dependent on the reaction conditions employed.

Process Chemistry Considerations

From an industrial perspective, the synthesis and application of this compound would involve several key process chemistry considerations. The industrial preparation of related compounds like benzal chloride is often achieved through the free-radical chlorination of toluene (B28343). researchgate.netwikipedia.org A similar approach could likely be adapted for the synthesis of this compound from a suitable p-substituted toluene derivative. Controlling the extent of chlorination is a critical parameter in such processes to avoid the formation of undesired byproducts like the corresponding benzotrichloride. google.com

Scale-Up Methodologies and Continuous Flow Synthesis

The industrial-scale production of this compound, while not extensively detailed in publicly available literature, can be inferred by examining the manufacturing processes of its key precursor, perchloromethyl mercaptan (trichloromethylsulfenyl chloride), and related chlorinated aromatic compounds. The synthesis of perchloromethyl mercaptan has been optimized for continuous production to improve yield and safety. google.comgoogle.com

Historically, the production of perchloromethyl mercaptan was conducted as a batch process. However, batch processing at higher temperatures (above 40°C) can lead to the decomposition of the desired product into carbon tetrachloride and sulfur dichloride (S₂Cl₂). google.com To mitigate this and improve efficiency, continuous flow processes have been developed. These systems allow for better temperature control and favor the formation of sulfur chloride (SCl₂) over S₂Cl₂, leading to a purer final product. google.com A continuous process for preparing perchloromethyl mercaptan involves reacting carbon disulfide with chlorine in a reaction zone, followed by a series of distillations to separate the product from byproducts and unreacted starting materials. google.com

Continuous flow synthesis offers several advantages for the production of chlorinated compounds, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. These methodologies often involve the use of packed-bed or microreactors. For instance, the synthesis of other chlorinated aromatic compounds has been successfully adapted to continuous flow systems, demonstrating the feasibility of this approach for compounds like this compound. The principles of rapid mixing, precise temperature control, and efficient removal of byproducts inherent in continuous flow reactors would be beneficial for managing the potentially exothermic reactions involved in the synthesis of this highly chlorinated molecule.

The scale-up of the synthesis of this compound would likely involve adapting established continuous flow technologies. Key considerations for a successful scale-up include the choice of reactor materials resistant to corrosive reagents like chlorine and hydrogen chloride, the optimization of reaction conditions (temperature, pressure, and residence time), and the development of efficient downstream purification processes. While specific industrial-scale methodologies for this compound are proprietary, the established continuous production of its perchloromethyl mercaptan precursor provides a strong foundation for its large-scale synthesis. google.comgoogle.com

Interactive Data Table: Comparison of Batch vs. Continuous Synthesis for Related Compounds

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Temperature Control | More challenging, potential for hotspots | Precise and uniform |

| Safety | Higher risk of runaway reactions | Enhanced safety due to smaller reaction volumes |

| Product Quality | Potential for batch-to-batch variability | Consistent product quality |

| Scalability | Can be difficult and costly to scale up | More straightforward scalability by numbering-up reactors |

| Byproduct Formation | Can be higher due to longer reaction times | Minimized due to shorter residence times and better control |

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in enhancing the efficiency and selectivity of chlorination reactions in organic synthesis. While specific catalytic systems for the direct synthesis of this compound are not widely reported, the principles of catalysis in related reactions provide insight into potential strategies.

In the industrial production of the precursor perchloromethyl mercaptan, catalysts such as activated carbon or iodine are often employed in the reaction between carbon disulfide and chlorine. google.com U.S. Patent 3,673,246 describes a continuous process using activated carbon, while other methods have utilized a homogeneous catalyst system comprising a lead salt of a carboxylic acid. google.com These catalysts facilitate the reaction, allowing for higher throughput and improved yields.

For the chlorination of the aromatic ring, which is a key step in the synthesis of many precursors to compounds like this compound, various catalytic systems are known. Iron-catalyzed methods have been developed for the chlorination of aromatic compounds using reagents like tert-butyl hypochlorite. mdpi.com These systems can achieve high conversion and selectivity under mild conditions.

The trichloromethylthio group itself is a prominent feature in several commercially important fungicides, such as captan (B1668291) and folpet. researchgate.net The synthesis of these molecules relies on the reaction of perchloromethyl mercaptan with appropriate nitrogen-containing compounds. google.com While these are not direct catalytic syntheses of the trichloromethylthio group, the extensive research into these fungicides underscores the industrial importance of this functional group and the likely development of optimized, potentially catalytic, synthetic routes.

For reactions involving the benzal chloride moiety, catalytic approaches could be employed to enhance selectivity. For instance, in the synthesis of related benzal chloride derivatives, controlling the degree of chlorination of the methyl group is critical. While direct catalytic systems for the formation of this compound are not detailed in the literature, the use of catalysts to improve the efficiency and selectivity of the key bond-forming steps—the introduction of the trichloromethylthio group and the chlorination of the methyl group—is a logical strategy for industrial production.

Interactive Data Table: Potential Catalytic Approaches

| Reaction Step | Potential Catalyst Type | Rationale |

| Formation of Perchloromethyl Mercaptan | Activated Carbon, Iodine, Lead Salts | Demonstrated industrial effectiveness for this reaction. google.com |

| Aromatic Chlorination (if applicable) | Iron-based catalysts | Effective for chlorination of arenes with high selectivity. mdpi.com |

| Side-chain Chlorination | Free-radical initiators (e.g., UV light) | Common method for chlorinating methyl groups on aromatic rings. |

| Coupling of Trichloromethylthio Group | Phase-transfer catalysts | Could facilitate the reaction between an aryl precursor and a trichloromethylthio source. |

Advanced Analytical Techniques for Process Monitoring and Quantification

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating and quantifying the components of a chemical mixture. For a compound like P-Trichloromethylthiobenzal chloride, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) play vital roles in quality control and process understanding.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound, particularly due to the thermal lability of the trichloromethylthio group, which can pose challenges for gas chromatography. The separation is typically achieved on a reversed-phase column, where the nonpolar stationary phase interacts with the aromatic and sulfur-containing analyte.